Acetic acid, 2,2'-hydrazinylidenebis-

Overview

Description

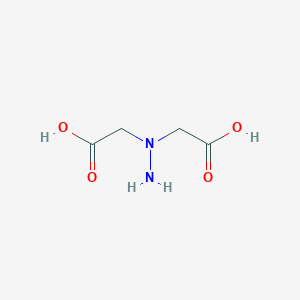

Acetic acid, 2,2’-hydrazinylidenebis- is a hydrazine derivative that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two acetic acid moieties linked by a hydrazine group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2,2’-hydrazinylidenebis- typically involves the reaction of hydrazine with acetic acid derivatives under controlled conditions. One common method involves the condensation of hydrazine with acetic anhydride or acetyl chloride, resulting in the formation of the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of acetic acid, 2,2’-hydrazinylidenebis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of catalysts and advanced purification techniques further enhances the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2,2’-hydrazinylidenebis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding hydrazones and other derivatives.

Reduction: Reduction reactions can convert the compound into simpler hydrazine derivatives.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or neutral conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed under anhydrous conditions.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in the presence of base catalysts like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include hydrazones, substituted hydrazines, and various acylated derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

Acetic acid, 2,2'-hydrazinylidenebis- is characterized by its molecular formula C4H8N2O4. The compound features two hydrazine groups linked through acetic acid moieties, which contribute to its reactivity and potential applications in various chemical processes.

a. Intermediate in Organic Synthesis

One of the primary applications of acetic acid, 2,2'-hydrazinylidenebis- is as an intermediate in organic synthesis. It can be utilized to synthesize various hydrazone derivatives, which are important in the development of pharmaceuticals and agrochemicals. The compound's ability to form stable complexes with metals also makes it useful in coordination chemistry.

b. Ligand in Coordination Chemistry

Due to its dual hydrazine functionalities, this compound can act as a bidentate ligand in coordination complexes. These complexes can exhibit unique catalytic properties and have potential applications in catalysis and materials science.

a. Antimicrobial Activity

Research indicates that compounds containing hydrazine groups often exhibit antimicrobial properties. Acetic acid, 2,2'-hydrazinylidenebis- may be investigated for its efficacy against various bacterial strains. Preliminary studies suggest that derivatives of hydrazine can inhibit the growth of certain pathogens, making this compound a candidate for further pharmaceutical exploration.

b. Anticancer Research

Hydrazine derivatives are being studied for their potential anticancer activities. Acetic acid, 2,2'-hydrazinylidenebis- could play a role in the development of novel anticancer agents by modifying its structure to enhance bioactivity against cancer cells.

a. Role in Metabolic Pathways

In biochemistry, acetic acid derivatives are often involved in metabolic pathways. The acetyl group derived from acetic acid is crucial for acetylation processes that regulate protein function and gene expression. Investigating the role of acetic acid, 2,2'-hydrazinylidenebis- in these pathways could provide insights into metabolic regulation.

b. Cell Culture Studies

The compound may also be applied in cell culture studies as a pH regulator or nutrient supplement due to its acetic acid component. Understanding how it influences cellular metabolism can help optimize growth conditions for various cell lines.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Hydrazine Derivatives | Antimicrobial Activity | Found significant inhibition of bacterial growth with specific hydrazine derivatives. |

| Research on Acetylation Mechanisms | Biochemical Pathways | Demonstrated the role of acetyl groups in modifying protein activity and gene expression patterns. |

| Coordination Chemistry Experiments | Catalytic Properties | Identified novel catalytic activity in metal complexes formed with acetic acid derivatives. |

Mechanism of Action

The mechanism of action of acetic acid, 2,2’-hydrazinylidenebis- involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Hydrazine: A simpler hydrazine derivative with similar reactivity but lacking the acetic acid moieties.

Acetohydrazide: Contains a single acetic acid moiety linked to a hydrazine group.

Isatin derivatives: Compounds with similar hydrazine linkages but different functional groups.

Uniqueness

Acetic acid, 2,2’-hydrazinylidenebis- is unique due to the presence of two acetic acid moieties, which enhance its reactivity and potential applications compared to simpler hydrazine derivatives. This structural feature allows for more diverse chemical modifications and a broader range of applications in research and industry.

Biological Activity

Acetic acid, 2,2'-hydrazinylidenebis- (CAS No. 19247-05-3) is a hydrazine derivative that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by two acetic acid moieties linked by a hydrazine group, which enhances its reactivity and potential applications in medicinal and industrial chemistry.

Chemical Structure and Properties

The molecular formula of acetic acid, 2,2'-hydrazinylidenebis- is CHNO, with a molecular weight of 174.17 g/mol. Its structure allows for diverse interactions with biological molecules, which is crucial for its biological activity.

The biological activity of acetic acid, 2,2'-hydrazinylidenebis- is primarily attributed to the hydrazine group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or modification of enzymatic activities, disrupting cellular processes and exerting therapeutic effects. The compound's ability to interact with various molecular targets makes it a subject of interest in pharmacological studies.

Antimicrobial Properties

Research indicates that compounds containing hydrazine groups often exhibit significant antimicrobial activity. Acetic acid itself has been shown to possess bacteriostatic and bactericidal properties against various microorganisms, including both gram-positive and gram-negative bacteria. A notable study demonstrated the effectiveness of acetic acid in treating chronic wounds by inhibiting bacterial growth while promoting healing .

Case Studies

- Chronic Wound Healing : A multiple case series documented the use of gauze moistened with 0.25% acetic acid for treating chronic leg wounds. The treatment led to significant improvements in wound appearance and healing progression . The presence of blue-green drainage indicated effective bacterial inhibition.

- SARS-CoV-2 Inactivation : A study found that acetic acid at concentrations similar to those in vinegar effectively inactivated SARS-CoV-2 after a short incubation period. This suggests potential applications in disinfection protocols .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Acetic Acid | Simple carboxylic acid | Antimicrobial |

| Hydrazine | Simple hydrazine derivative | Antimicrobial |

| Acetohydrazide | One acetic acid moiety | Anticancer |

| Acetic Acid, 2,2'-hydrazinylidenebis- | Two acetic acid moieties + hydrazine | Potentially antimicrobial & anticancer |

Properties

IUPAC Name |

2-[amino(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c5-6(1-3(7)8)2-4(9)10/h1-2,5H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQMJWSOHKTWDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885084 | |

| Record name | Acetic acid, 2,2'-hydrazinylidenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19247-05-3 | |

| Record name | 2,2′-Hydrazinylidenebis[acetic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19247-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2,2'-hydrazinylidenebis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019247053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC9345 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2'-hydrazinylidenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2,2'-hydrazinylidenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-amino-N-carboxymethylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.